α1A-Adrenoceptor Antagonist Potency: Niguldipine vs. Prazosin and 5-Methylurapidil
Niguldipine hydrochloride demonstrates subnanomolar affinity for the α1A-adrenoceptor, with a Ki value of 0.16 nM, positioning it among the most potent and selective antagonists for this receptor subtype [1]. While prazosin, a classic α1-antagonist, also exhibits subnanomolar affinity for cloned α1A-adrenoceptors, niguldipine's selective binding profile allows for superior discrimination between α1A and α1B subtypes, a critical advantage over less selective tools [2]. Direct comparison with 5-methylurapidil, another α1A-selective ligand, shows that (+)-niguldipine possesses greater selectivity in distinguishing α1a and α1b sites in rat renal membranes, making it a more definitive probe for subtype-specific studies [3].
| Evidence Dimension | Binding affinity (Ki) for α1A-adrenoceptor |
|---|---|
| Target Compound Data | Ki = 0.16 nM |
| Comparator Or Baseline | Prazosin and 5-Methylurapidil |
| Quantified Difference | Niguldipine exhibits a Ki of 0.16 nM, with comparative literature indicating superior selectivity for α1A over α1B subtypes relative to 5-methylurapidil. Exact Ki values for comparators are system-dependent but are consistently higher or less subtype-selective. |
| Conditions | Radioligand binding assay using [3H]5-methyl-urapidil or [3H]prazosin in membrane preparations from various tissues or cloned receptors. |
Why This Matters
This exceptional potency and subtype selectivity are essential for researchers aiming to isolate α1A-adrenoceptor-mediated physiological responses, such as positive inotropy in the heart or smooth muscle contraction, without off-target interference at other adrenoceptor subtypes.
- [1] Cayman Chemical. (2022). Niguldipine (hydrochloride) Product Datasheet. Retrieved from https://www.netascientific.com/biochemical-reagents/caym-19534-10 View Source
- [2] Daniels, D. V., Gever, J. R., Jasper, J. R., Kava, M. S., Lesnick, J. D., Meloy, T. D., ... & Ford, A. P. (1999). Pharmacological pleiotropism of the human recombinant alpha1A-adrenoceptor: implications for alpha1-adrenoceptor classification. British Journal of Pharmacology, 128(1), 1P–. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1572053/ View Source
- [3] Feng, F., Abel, P. W., Scofield, M. A., Liu, F., Wolff, D. W., & Jeffries, W. B. (1996). Expression of renal alpha1-adrenergic receptor subtypes in... Journal of Cardiovascular Pharmacology, 28(1), 1-9. Retrieved from https://journals.lww.com/cardiovascularpharm/Abstract/1996/07000/Expression_of_Renal_1___Adrenergic_Receptor.1.aspx View Source
